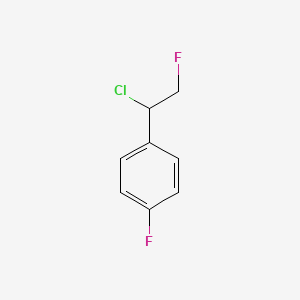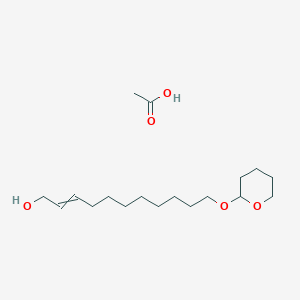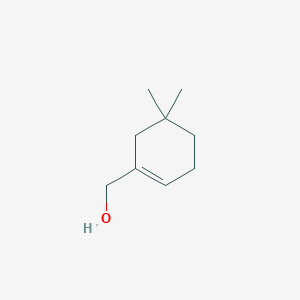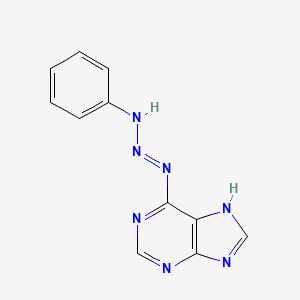![molecular formula C9H17N3O5 B14310016 Dimethyl [(formylazanediyl)di(ethane-2,1-diyl)]biscarbamate CAS No. 112343-35-8](/img/structure/B14310016.png)
Dimethyl [(formylazanediyl)di(ethane-2,1-diyl)]biscarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl [(formylazanediyl)di(ethane-2,1-diyl)]biscarbamate is a complex organic compound with a unique structure that includes both carbamate and formylazanediyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [(formylazanediyl)di(ethane-2,1-diyl)]biscarbamate typically involves the reaction of dimethylamine with ethylene glycol and formic acid. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl [(formylazanediyl)di(ethane-2,1-diyl)]biscarbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions for these reactions vary but generally require specific temperatures, solvents, and catalysts to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may produce formyl derivatives, while reduction may yield amine derivatives.
Aplicaciones Científicas De Investigación
Dimethyl [(formylazanediyl)di(ethane-2,1-diyl)]biscarbamate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including its role as an anti-inflammatory or anticancer agent.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Dimethyl [(formylazanediyl)di(ethane-2,1-diyl)]biscarbamate involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or by binding to specific receptors, thereby modulating biological processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Dimethyl [(formylazanediyl)di(ethane-2,1-diyl)]biscarbamate include:
Dimethoxyethane: Known for its use as a solvent and ligand in coordination chemistry.
Diethylene glycol dimethyl ether: Used in various industrial applications as a solvent.
Propiedades
Número CAS |
112343-35-8 |
|---|---|
Fórmula molecular |
C9H17N3O5 |
Peso molecular |
247.25 g/mol |
Nombre IUPAC |
methyl N-[2-[formyl-[2-(methoxycarbonylamino)ethyl]amino]ethyl]carbamate |
InChI |
InChI=1S/C9H17N3O5/c1-16-8(14)10-3-5-12(7-13)6-4-11-9(15)17-2/h7H,3-6H2,1-2H3,(H,10,14)(H,11,15) |
Clave InChI |
BCEJPLVHJQYSFG-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)NCCN(CCNC(=O)OC)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



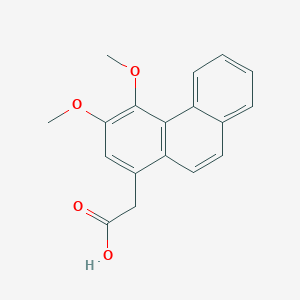
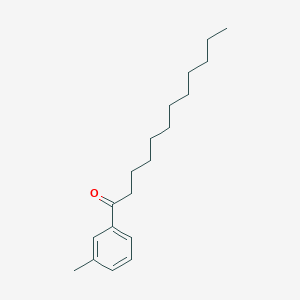


![4-Methyl-N-(4-methylphenyl)-N-[4-(2-phenylethyl)phenyl]aniline](/img/structure/B14309989.png)
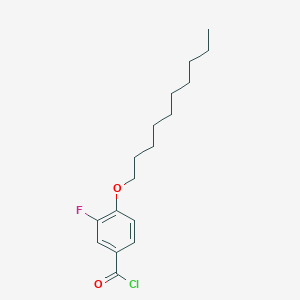
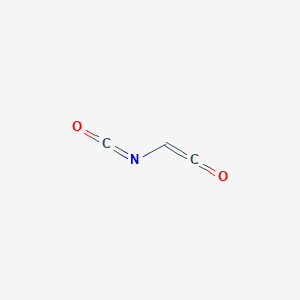
![4-[3-(1,3-Dioxolan-2-yl)propyl]-4'-methyl-2,2'-bipyridine](/img/structure/B14310009.png)
![N~1~,N~4~-Bis[(4-methylphenyl)methyl]benzene-1,4-diamine](/img/structure/B14310010.png)
